molecular formula C9H6Cl2N2O B2368678 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 1501700-62-4

1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B2368678
CAS No.: 1501700-62-4
M. Wt: 229.06
InChI Key: WJBDBPXMEGLGKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity : A compound structurally related to 1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone, specifically 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity. This highlights the potential use of similar compounds in antimicrobial applications (Salimon, Salih, & Hussien, 2011).

Synthesis of New Compounds

  • Synthesis of Heterocyclic Compounds : The synthesis of various derivatives involving similar compounds, like 1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, has been reported. These compounds have shown moderate antifungal activity, indicating their potential in developing new pharmaceuticals (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Catalytic Behavior

  • Catalysis in Polymerization : A study involving 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was conducted to explore its use in forming complexes with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, indicating potential applications in industrial catalysis (Sun et al., 2007).

Properties

IUPAC Name

1-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-5(14)8-4-13-3-6(10)2-7(11)9(13)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBDBPXMEGLGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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